3'-Deoxy-N(6)-butyryladenosine
描述
Evolution and Significance of Nucleoside Analogues in Biological Systems
The journey of nucleoside analogues began in the 1950s, marking a pivotal moment in medicinal chemistry and molecular biology. nih.gov These synthetic compounds, which mimic the structure of natural nucleosides, were initially developed to interfere with the replication of rapidly dividing cells, such as cancer cells and viruses. nih.govacs.org The core principle behind their function is that these analogues can be mistaken by cellular or viral enzymes for their natural counterparts. ed.ac.uk Once incorporated into growing DNA or RNA chains, or when interacting with key cellular enzymes, their modified structure disrupts the normal biological processes, leading to effects like chain termination or enzyme inhibition. ed.ac.uknih.gov
Over the decades, the significance of nucleoside analogues has grown immensely. There are now over 30 such compounds approved for treating a wide range of conditions, including viral infections, cancers, and parasitic diseases. acs.org Beyond their therapeutic applications, nucleoside analogues are crucial research tools. They allow scientists to study the intricate details of nucleic acid structure and function, helping to elucidate the mechanisms of DNA replication, transcription, and repair. nih.goved.ac.uk The ability to make small, precise changes to the nucleoside structure and observe the resulting biological effects has profoundly advanced our understanding of cellular pathways. acs.org
Classification and Structural Diversity of Adenosine (B11128) Derivatives
Adenosine, a purine (B94841) nucleoside composed of an adenine (B156593) base linked to a ribose sugar, is a cornerstone of numerous biochemical processes. oup.comnih.gov Its derivatives are a broad and diverse class of molecules, classified based on the location of chemical modifications. These modifications can be broadly categorized into changes on the sugar moiety or the base.
Sugar-Modified Analogues: These involve alterations to the ribose ring. A prominent example is the modification at the 3'-position, such as the removal of the hydroxyl group to form 3'-deoxyadenosine (also known as cordycepin). nih.govnih.gov This specific modification is critical because the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a nucleic acid chain. Its absence leads to the termination of DNA or RNA synthesis. nih.gov Other sugar modifications can include changes at the 2'-position or the introduction of alternative sugar scaffolds. nih.gov
Base-Modified Analogues: These involve substitutions on the adenine base itself. The N(6) position of adenine is a common site for modification. nih.gov Adding different chemical groups, such as methyl or isopentenyl groups, creates N(6)-substituted adenosines. nih.gov These modifications can dramatically alter how the nucleoside interacts with its target proteins, such as adenosine receptors or enzymes like adenosine deaminase. nih.govoup.com The butyryl group in 3'-Deoxy-N(6)-butyryladenosine is an example of such a base modification.
The combination of both sugar and base modifications, as seen in this compound, allows for the creation of highly specific molecules designed to probe particular biological functions or to achieve a desired therapeutic effect.
Historical Context of 3'-Deoxy and N(6)-Substituted Adenosines
The study of 3'-deoxyadenosine, or cordycepin (B1669437), has a rich history. It was first isolated from the fungus Cordyceps militaris and identified as a nucleoside analogue of adenosine lacking the 3'-hydroxyl group. nih.govnih.gov Its ability to act as a chain terminator in RNA synthesis was a key finding that established its biological mechanism. nih.gov Early research demonstrated its potent effects on inhibiting the proliferation of various cells, sparking interest in its potential as an anticancer agent. acs.org However, the clinical development of cordycepin has been challenging due to its rapid deactivation by the enzyme adenosine deaminase (ADA) in the body. acs.org This has led to the development of second-generation analogues designed to be more resistant to this metabolic breakdown. acs.orged.ac.uk
The exploration of N(6)-substituted adenosines began with the synthesis and biological evaluation of various analogues to understand structure-activity relationships. nih.gov These studies were instrumental in mapping the binding pockets of adenosine receptors, which are crucial drug targets. oup.com Researchers found that attaching different alkyl or acyl groups to the N(6) position could change a compound's selectivity and potency for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). oup.com This line of research has been vital for developing selective agonists and antagonists for these receptors, which are involved in numerous physiological processes. The synthesis of N(6)-acylated derivatives, such as those with a butyryl group, is part of this ongoing effort to create novel molecular probes and potential therapeutics.
Chemical Compound Data
Below are the chemical properties for adenosine and related modified nucleosides.
| Property | Value |
| Compound Name | 3'-Deoxyadenosine (Cordycepin) |
| Synonyms | Cordycepin, 3'-dA |
| Molecular Formula | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.25 g/mol |
| Structure | Adenosine lacking the 3'-hydroxyl group. |
| Reference | nih.gov |
| Compound Name | N(6)-Methyladenosine |
| Synonyms | 6-Methyladenosine, m6A |
| Molecular Formula | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 281.27 g/mol |
| Structure | Adenosine with a methyl group at the N6 position. |
| Reference | |
| Compound Name | N(6)-Isopentenyladenosine |
| Synonyms | Riboprine, 2iPA |
| Molecular Formula | C₁₅H₂₁N₅O₄ |
| Molecular Weight | 335.36 g/mol |
| Structure | Adenosine with an isopentenyl group at the N6 position. |
| Reference | nih.gov |
Structure
3D Structure
属性
CAS 编号 |
85368-95-2 |
|---|---|
分子式 |
C14H19N5O4 |
分子量 |
321.33 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H19N5O4/c1-2-3-10(22)18-12-11-13(16-6-15-12)19(7-17-11)14-9(21)4-8(5-20)23-14/h6-9,14,20-21H,2-5H2,1H3,(H,15,16,18,22)/t8-,9+,14+/m0/s1 |
InChI 键 |
KPXBIHMSYHYCTE-ATEUNZGCSA-N |
SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
手性 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
规范 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
同义词 |
3'-deoxy-N(6)-butyryladenosine N(6)-butyryl-3'-deoxyadenosine N(6)-butyrylcordycepin N6-BC |
产品来源 |
United States |
Chemical Synthesis and Rigorous Structural Elucidation of 3 Deoxy N 6 Butyryladenosine
Synthetic Methodologies for 3'-Deoxy-N(6)-butyryladenosine
The construction of this compound involves a multi-step process that requires precise control over chemical reactions to achieve the desired molecular architecture. Key stages in its synthesis include the preparation of precursor molecules, the selective modification of the adenine (B156593) base, the removal of a specific hydroxyl group from the ribose sugar, and the formation of the critical bond linking the sugar and the base.
Precursor Chemistry and Stereoselective Reaction Pathways
The synthesis of nucleoside analogs like this compound commences with the careful selection and preparation of precursor molecules. These starting materials provide the foundational scaffolds of the sugar and base components. The stereochemistry of the sugar moiety is of paramount importance, as the biological activity of nucleosides is often highly dependent on the specific spatial arrangement of their atoms.
Synthetic strategies frequently employ chiral starting materials to ensure the desired stereoisomer is produced. elsevierpure.com For the ribose component, derivatives of D-ribose are common starting points. Protecting groups are strategically introduced to shield reactive hydroxyl groups on the sugar from unintended reactions during the synthesis. wikipedia.orgnih.gov This allows for precise chemical manipulations at specific positions. The choice of protecting groups is critical, as they must be stable under various reaction conditions and removable at a later stage without altering the rest of the molecule. wikipedia.org Common protecting groups for sugar hydroxyls include acetyl (Ac) and tert-butyldimethylsilyl (TBDMS) groups. nih.gov
Stereoselective reactions are employed to control the formation of new chiral centers during the synthesis. youtube.com For instance, the reduction of a ketone or the addition to a double bond can be influenced by chiral catalysts or auxiliaries to favor the formation of one stereoisomer over another. These methods are essential for producing enantiomerically pure compounds. youtube.com The ultimate goal is to construct the 3'-deoxyribose sugar with the correct stereoconfiguration at each of its chiral centers.
Regioselective Functionalization at the N6 Position of Adenine
A key structural feature of this compound is the butyryl group attached to the N6 position of the adenine base. This modification requires a regioselective reaction, meaning the butyryl group must be specifically directed to the N6 nitrogen atom of the purine (B94841) ring.
One common strategy for achieving this is to start with a precursor that has a reactive group at the 6-position of the purine ring, such as a chlorine atom (6-chloropurine). nih.gov This allows for nucleophilic substitution by an appropriate amine, in this case, a precursor that will ultimately yield the N6-butyryl group. However, a more direct approach involves the acylation of the exocyclic amino group of adenosine (B11128).
To achieve regioselectivity, the hydroxyl groups on the ribose moiety are typically protected first. This prevents acylation from occurring at these positions. The N6-acylation can then be carried out using butyric anhydride (B1165640) or butyryl chloride in the presence of a suitable base. nih.gov In some cases, transient protection strategies for the adenine ring itself can be employed to direct the acylation specifically to the N6 position. For instance, selective 1-N-alkylation followed by a Dimroth rearrangement can be a pathway to N6-substituted adenosines. researchgate.netsigmaaldrich.com The choice of solvent and reaction conditions is crucial to maximize the yield of the desired N6-acylated product and minimize side reactions.
Strategies for 3'-Deoxygenation and Glycosidic Bond Formation
The defining feature of this compound is the absence of the hydroxyl group at the 3' position of the ribose sugar. The removal of this specific hydroxyl group is a critical and often challenging step in the synthesis.
A widely used method for 3'-deoxygenation is the Barton-McCombie deoxygenation. This radical-initiated reaction involves the conversion of the 3'-hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide. Treatment of this intermediate with a radical initiator, like AIBN (azobisisobutyronitrile), and a radical mediator, typically tributyltin hydride, results in the reductive cleavage of the C-O bond, yielding the desired 3'-deoxy product. nih.gov Alternative, more environmentally friendly radical-based methods are also being explored.
The formation of the glycosidic bond, which links the N9 atom of the adenine base to the C1' atom of the 3'-deoxyribose sugar, is another pivotal step. nih.govyoutube.comnih.govlibretexts.org This reaction must be carefully controlled to ensure the formation of the correct β-anomer, which is the stereoisomer typically found in naturally occurring nucleosides.
One of the most common methods for glycosidic bond formation is the Vorbrüggen glycosylation. nih.gov This method involves reacting a silylated heterocyclic base (in this case, N6-butyryladenine) with a protected sugar derivative that has a good leaving group at the anomeric (C1') position, such as an acetate (B1210297) or a halogen. The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The use of participating protecting groups at the C2' position of the sugar can help to ensure the formation of the desired β-anomer through neighboring group participation.
Alternatively, enzymatic methods using nucleoside phosphorylases can offer high regio- and stereoselectivity for glycosidic bond formation, providing a greener alternative to traditional chemical methods. umich.eduresearchgate.net
Advanced Synthetic Techniques and Optimization Protocols
The synthesis of complex molecules like this compound can be enhanced by the application of advanced synthetic techniques and rigorous optimization of reaction conditions. These approaches aim to improve reaction efficiency, yield, and purity, while potentially reducing the number of synthetic steps.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for the modification of nucleosides. numberanalytics.comnih.gov While not directly applicable to the core synthesis of this compound itself, it represents a class of highly efficient and modular reactions that are used to create diverse libraries of nucleoside analogs. nih.gov
Enzymatic and chemo-enzymatic methods are gaining prominence in nucleoside synthesis. umich.eduresearchgate.netnumberanalytics.com Biocatalysts, such as phosphorylases and hydrolases, can offer unparalleled selectivity under mild reaction conditions, reducing the need for extensive protecting group manipulations. numberanalytics.com
Analytical and Spectroscopic Characterization of Novel Adenosine Analogues
Once synthesized, the identity and purity of this compound must be unequivocally confirmed through a combination of analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, composition, and purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of the synthesized compound and to purify it from any remaining starting materials or byproducts. Affinity chromatography, which utilizes the specific binding interaction between a molecule and a stationary phase, can also be employed for the purification and analysis of adenosine analogs. acs.orgnih.gov
Mass spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of accuracy. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. 1H NMR provides information about the number and chemical environment of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. acs.orgnih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule, allowing for the complete assignment of the chemical structure.
Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as carbonyls (C=O) from the butyryl group and N-H bonds in the adenine ring. nih.gov Ultraviolet (UV) spectroscopy is also used to characterize the compound, as the purine ring system has a characteristic UV absorbance profile. nih.gov
The table below summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Data/Observations |
| HPLC | A single major peak indicating high purity. |
| HRMS | Molecular ion peak corresponding to the exact mass of C14H19N5O3. |
| ¹H NMR | Characteristic signals for the adenine and ribose protons, as well as signals for the butyryl group protons. Coupling patterns will confirm the connectivity and stereochemistry. |
| ¹³C NMR | Resonances for all 14 carbon atoms in the molecule, including the carbonyl carbon of the butyryl group. |
| IR | Absorption bands corresponding to N-H, C-H, C=O, and C-N functional groups. |
| UV | A characteristic absorption maximum for the N6-acylated adenine chromophore. |
Molecular Interactions and Mechanistic Biochemical Investigations of 3 Deoxy N 6 Butyryladenosine
Enzymatic Substrate Specificity and Modulatory Actions
The metabolic fate and cellular effects of 3'-Deoxy-N(6)-butyryladenosine are intricately linked to its interactions with a variety of enzymes. The structural modifications at the 3'-deoxyribose and N(6)-adenine positions confer unique properties that influence its recognition and processing by cellular machinery.
Interaction with Adenosine (B11128) Deaminases and Related Nucleosidases
Adenosine deaminases (ADAs) are pivotal enzymes in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. The susceptibility of adenosine analogues to deamination is a critical determinant of their biological half-life and activity. While direct kinetic data for this compound with ADA is not extensively documented, studies on related N6-substituted adenosine derivatives provide valuable insights. For instance, N6-methyladenosine has been shown to be a substrate for adenosine deaminase. nih.gov The presence of an acyl group at the N6 position, such as the butyryl group in this compound, likely influences its interaction with the active site of ADA. The bulky nature of the butyryl group may affect the binding affinity and the rate of deamination compared to unsubstituted adenosine.
Furthermore, 3'-deoxyadenosine derivatives have been investigated as inhibitors of ADA. nih.gov The absence of the 3'-hydroxyl group can alter the conformational flexibility of the ribose ring, which may favor a binding mode that inhibits rather than facilitates catalysis. Therefore, this compound could potentially exhibit a dual role as both a substrate and a weak inhibitor of ADA, a characteristic that would significantly modulate its intracellular concentration and downstream signaling effects. The ultimate metabolic outcome would depend on the specific kinetic parameters (Km and Vmax) of deamination versus any inhibitory constant (Ki).
Analysis of Nucleoside Kinase Phosphorylation Efficiency
Phosphorylation by nucleoside kinases is a crucial activation step for many nucleoside analogues, converting them into their corresponding mono-, di-, and triphosphate forms, which can then exert their biological effects. The efficiency of this compound as a substrate for nucleoside kinases is a key determinant of its potential as a therapeutic agent. The absence of the 3'-hydroxyl group in 3'-deoxyadenosine (cordycepin) allows it to be phosphorylated, and its triphosphate form acts as a potent chain terminator of RNA synthesis.
While specific data on the phosphorylation of this compound is limited, studies on related 3'-deoxyadenosine analogues provide a framework for understanding its potential metabolic activation. The phosphorylation of 2'-deoxyadenosine-3',5'-bisphosphate derivatives has been demonstrated, highlighting the capability of kinases to act on modified nucleosides. nih.gov The N6-butyryl substitution may influence the recognition and catalytic efficiency of nucleoside kinases such as adenosine kinase or deoxycytidine kinase. The bulky acyl group could sterically hinder the approach of the phosphate (B84403) donor (like ATP) or alter the binding conformation within the kinase's active site, potentially reducing the phosphorylation efficiency compared to the parent compound, 3'-deoxyadenosine. Further detailed kinetic studies are required to quantify the phosphorylation efficiency of this compound by various nucleoside kinases.
Mechanisms of S-Adenosylhomocysteine Hydrolase Inhibition
S-Adenosylhomocysteine hydrolase (SAHH) is a critical enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. wikipedia.org Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, thereby affecting numerous cellular methylation reactions. nih.gov
Several adenosine analogues have been identified as potent inhibitors of SAHH. nih.govresearchgate.net The mechanism of inhibition often involves the tight binding of the analogue to the enzyme's active site. ku.edu N6-methyladenosine has been shown to be both a substrate and an inhibitor of SAHH from beef liver. nih.gov This suggests that N6-acylated adenosine derivatives, including this compound, could also interact with SAHH. The 3'-deoxy modification, in combination with the N6-butyryl group, may confer a conformation that is favorable for binding to the active site of SAHH, potentially leading to its inhibition. The accumulation of SAH resulting from SAHH inhibition can have profound effects on cellular processes that are dependent on methylation, such as gene expression and protein function. The inhibitory potency (Ki) of this compound against SAHH would be a crucial parameter to determine its impact on cellular methylation.
Characterization of Histone Deacetylase (HDAC) Modulation
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, playing a crucial role in the regulation of gene expression and other cellular processes. Butyrate (B1204436) is a well-known pan-HDAC inhibitor. This raises the strong possibility that this compound, by virtue of its N6-butyryl group, can modulate HDAC activity.
Upon potential enzymatic cleavage of the amide bond, releasing butyrate, this compound could serve as a pro-drug for an HDAC inhibitor. The released butyrate would then be available to inhibit various HDAC isoforms. The inhibitory concentration (IC50) of butyrate against different HDACs varies, and it is generally a more potent inhibitor of class I and IIa HDACs. For instance, some studies have shown IC50 values for HDAC inhibitors against various isoforms. nih.govnih.gov While direct IC50 values for this compound are not available, the potential for localized release of butyrate from this compound could lead to significant HDAC inhibition in specific cellular compartments or tissues.
Table 1: IC50 Values of Select HDAC Inhibitors Against Different HDAC Isoforms
| HDAC Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) |
| Apicidin | <100 | - | <10 | - | - | <20 |
| Scriptaid | <100 | - | 320 | 34 | - | <20 |
| Oxamflatin | <100 | - | <10 | 390 | 840 | <20 |
| SAHA | <100 | - | 600 | - | - | <20 |
| Droxinostat | 63,000 | 250,000 | 2,000 | - | - | 3,000 |
Data adapted from a study on HDAC inhibitors and HIV-1 reactivation. nih.gov The table illustrates the variable potency and selectivity of different HDAC inhibitors. The potential HDAC inhibitory activity of this compound would likely be mediated by the release of butyrate.
Substrate Modulation Kinetics in Enzyme Systems
The determination of key kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for each interacting enzyme is essential for a comprehensive understanding of its biochemical profile. For example, the Km of adenosine for adenosine deaminase has been reported to be in the range of 5.3 x 10^-5 M. nih.gov The affinity and turnover rate of this compound with these enzymes would dictate whether it acts primarily as a substrate, an inhibitor, or both. A high Km would suggest a lower affinity, while a low Vmax would indicate a slower rate of enzymatic conversion. The interplay of these kinetic parameters across different enzymatic pathways will ultimately define the compound's mechanism of action.
Purinergic Receptor Binding Kinetics and Subtype Selectivity
Purinergic receptors, divided into P1 (adenosine receptors) and P2 (ATP receptors) families, are crucial for a wide range of physiological processes. Adenosine receptors are further classified into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of adenosine analogues for these receptor subtypes determine their pharmacological profiles.
The N6-substitution on the adenine (B156593) ring is a key determinant of affinity and selectivity for adenosine receptor subtypes. nih.gov Studies on a variety of N6-substituted adenosine derivatives have shown that modifications at this position can dramatically alter the binding profile. For instance, small N6-alkyl groups have been associated with selectivity for the human A3 adenosine receptor. nih.gov
Table 2: Binding Affinity (Ki, nM) of Select N6-Substituted Adenosine Analogues at Human Adenosine Receptor Subtypes
| Compound (N6-substituent) | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| Cyclooctyl | 6.4 | >10000 | 411 |
| N6-(endo-Norbornyl)adenosine | - | - | - |
| N6-(R-1-phenylethyl)adenosine | - | - | - |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | - | - | 0.63 |
| N6-methyladenosine | - | - | - |
Data adapted from a study on N6-substituted adenosine derivatives. nih.gov This table highlights how modifications at the N6 position influence binding affinity and selectivity. The specific Ki values for this compound would need to be experimentally determined.
The binding kinetics, including the association (kon) and dissociation (koff) rate constants, are also critical for understanding the duration of the receptor-ligand interaction and the resulting signaling cascade. A detailed characterization of the binding kinetics of this compound at each of the adenosine receptor subtypes would be necessary to fully elucidate its purinergic signaling profile and predict its pharmacological effects. nih.gov
Binding Affinity and Dissociation Dynamics at Adenosine Receptors (e.g., A1, A2A, A2B, A3)
The affinity of this compound for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a critical determinant of its pharmacological profile. While comprehensive binding data for this specific molecule is not extensively documented in publicly available literature, the structural modifications—both the 3'-deoxyribose and the N(6)-butyryl group—suggest a distinct interaction profile compared to endogenous adenosine or other analogs. The N(6)-butyryl modification, in particular, is known to influence selectivity towards the A1 and A2A receptor subtypes. For instance, similar N6-substituted adenosine analogs often exhibit enhanced affinity for the A1 receptor. The 3'-deoxy modification, on the other hand, can affect the conformational flexibility of the ribose sugar, which may influence binding and activation.
Further empirical studies are required to fully characterize the binding constants (Ki) and dissociation rates of this compound at each receptor subtype. Such data would be invaluable for understanding its specific cellular targeting and potential therapeutic applications.
Allosteric Regulation and Conformational Changes Induced by Ligand Binding
Beyond direct (orthosteric) binding at the adenosine binding site, there is potential for this compound to act as an allosteric modulator. Allosteric ligands bind to a site on the receptor distinct from the primary agonist site, inducing conformational changes that can potentiate or inhibit the effects of the endogenous ligand. The butyryl group at the N(6) position could facilitate such interactions, leading to subtle yet significant alterations in receptor structure.
These conformational shifts are crucial for G-protein coupling and the initiation of intracellular signaling cascades. Techniques such as fluorescence resonance energy transfer (FRET) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to elucidate the specific conformational changes in adenosine receptors upon binding of this compound.
Influence on Intracellular Signal Transduction Pathways
The binding of this compound to adenosine receptors triggers a cascade of intracellular events. The specific pathways activated are dependent on the receptor subtype engaged and the cellular context.
Elucidation of PI3K/AKT/mTOR Pathway Crosstalk
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Adenosine receptors are known to modulate this pathway, often in a subtype-specific manner. For example, A1 receptor activation can stimulate the PI3K/AKT pathway, promoting cell survival. Given the potential for this compound to interact with A1 receptors, it is plausible that it could modulate PI3K/AKT/mTOR signaling.
Investigating the phosphorylation status of key pathway components such as AKT and mTOR in response to treatment with this compound would provide direct evidence of its influence. Understanding this crosstalk is essential for evaluating the compound's potential in contexts such as cardioprotection and neuroprotection.
Investigation of MAPK/ERK and NF-κB Pathway Engagement
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways are critical in mediating cellular responses to stress, inflammation, and immune challenges. Activation of A2A and A2B adenosine receptors can lead to the phosphorylation of ERK, while A1 and A3 receptor signaling can also impact this pathway. Similarly, adenosine receptor modulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels can influence NF-κB activity, a key transcription factor in inflammatory processes.
The specific effects of this compound on these pathways would depend on its receptor selectivity and the cell type being studied. Detailed studies are needed to map the engagement of MAPK/ERK and NF-κB signaling in response to this compound.
Cyclic Nucleotide-Dependent Protein Kinase Activation Profiles
Adenosine receptors are canonically coupled to G-proteins that modulate the activity of adenylyl cyclase. A2A and A2B receptors typically couple to Gs, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Conversely, A1 and A3 receptors often couple to Gi, inhibiting adenylyl cyclase, decreasing cAMP levels, and thus reducing PKA activity.
The activation profile of cyclic nucleotide-dependent protein kinases by this compound is therefore predicted to be directly linked to its receptor binding profile. By measuring intracellular cAMP levels and PKA activity in cells expressing different adenosine receptor subtypes, a clear picture of the compound's primary signaling mechanism can be obtained.
Non-Canonical Signaling Mechanisms
In addition to the classical G-protein-mediated pathways, adenosine receptors can also signal through non-canonical, G-protein-independent mechanisms. These can involve interactions with other proteins, such as scaffolding proteins and ion channels, leading to diverse cellular responses. For instance, direct interactions with β-arrestins can initiate signaling cascades independent of G-protein activation.
The unique structure of this compound may predispose it to inducing such non-canonical signaling. A comprehensive investigation would involve screening for interactions with a wide range of cellular proteins and assessing downstream functional outcomes that cannot be explained by classical G-protein coupling.
Interactions with Nucleic Acid Processing Enzymes
Effects on DNA Polymerase Activity and Fidelity
There is currently no available research detailing the effects of this compound on the activity or fidelity of DNA polymerases. Studies on other N6-modified adenosine analogs have shown a range of effects, from being readily bypassed to causing significant stalling of the polymerase, often with varying degrees of accuracy in nucleotide incorporation opposite the lesion. Without specific experimental data for this compound, any discussion of its impact would be purely speculative.
Interference with RNA Polymerase Functions
Similarly, the scientific literature lacks any information concerning the interaction of this compound with RNA polymerases. The transcriptional machinery can be sensitive to modifications on the DNA template, but without dedicated studies, it is unknown whether this particular compound would be recognized by RNA polymerases and, if so, how it would affect the process of transcription.
Mechanisms of Translesion Synthesis Bypass
Translesion synthesis (TLS) is a critical DNA damage tolerance mechanism that employs specialized polymerases to replicate past DNA lesions. The ability of these polymerases to bypass a modified base like this compound, and the fidelity of such a bypass, are key determinants of the compound's potential mutagenicity. However, no studies have been published that investigate the bypass of this specific adduct by any known translesion synthesis polymerases.
No Scientific Data Found for this compound
Following a comprehensive review of available scientific literature, no specific studies or data were identified for the chemical compound This compound that would allow for a detailed analysis of its biological roles as outlined. Extensive searches for information pertaining to its effects on cellular physiology, metabolic pathways, and its use in model organism studies did not yield any relevant results.
The requested article, which was to be structured around the specific biological activities of this compound, cannot be generated due to the absence of published research on its interaction with cellular and metabolic processes. The required sections and subsections, including its impact on cell cycle progression, apoptosis, cellular differentiation, and its influence on purine, pyrimidine, carbohydrate, and lipid metabolism, remain uninvestigated in the scientific domain according to the performed searches.
While research exists for structurally related compounds, such as other N6-substituted or 3'-deoxyadenosine analogs, the strict focus on This compound precludes the use of such data. Extrapolation of biological activities from similar molecules would be speculative and would not meet the requirement for scientifically accurate content focused solely on the specified compound.
Therefore, a detailed article on the cellular and model organism studies of This compound cannot be provided at this time.
Cellular and Model Organism Studies of 3 Deoxy N 6 Butyryladenosine S Biological Roles
Global Gene Expression and Proteomic Profiling
A critical aspect of understanding a compound's mechanism of action is to analyze its impact on global gene expression. RNA sequencing (RNA-Seq) is a powerful tool for this purpose, providing a snapshot of the transcriptome. To date, no studies have been published that utilize RNA-Seq to investigate the transcriptional changes induced by 3'-Deoxy-N(6)-butyryladenosine in any cell type or organism. Such studies would be invaluable in identifying the genes and signaling pathways that are modulated by this compound.
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. Proteomic techniques, such as mass spectrometry, are used to identify and quantify changes in PTMs in response to a given stimulus. There is no literature available that describes the proteomic profiling of cells treated with this compound to assess its impact on the landscape of post-translational modifications.
Investigations in Defined In Vitro Cellular Models
The biological effects of novel compounds are typically first characterized in well-defined in vitro cellular models. These models, which can include cancer cell lines or primary cells, allow for controlled experiments to determine a compound's activity and mechanism. A comprehensive search for such studies on this compound did not yield any results.
Biochemical and Physiological Characterization in Non-Clinical Model Organisms
To understand the systemic effects of a compound, researchers often turn to non-clinical model organisms such as mice, rats, or zebrafish. These in vivo studies are essential for evaluating the biochemical and physiological responses to a substance. At present, there are no published reports on the characterization of this compound in any non-clinical model organism.
Structure Activity Relationship Sar and Computational Modeling of 3 Deoxy N 6 Butyryladenosine and Its Analogues
Systematic Modifications of the N6-Butyryl Substituent
The N6 position of the adenine (B156593) ring is a critical site for modification, as substituents in this region often interact directly with the binding sites of target proteins, such as adenosine (B11128) receptors or enzymes. nih.govnih.gov Systematic alterations to the N(6)-butyryl group of 3'-Deoxy-N(6)-butyryladenosine can profoundly impact its affinity, selectivity, and efficacy.
Research into N6-substituted adenosine analogues has demonstrated that the nature of this substituent is a key determinant of activity. nih.gov For instance, studies on a series of N6-substituted compounds have shown that even minor changes to the alkyl or acyl chain can lead to significant shifts in biological response. researcher.life The butyryl group, a four-carbon acyl chain, provides a specific level of hydrophobicity and steric bulk that can be optimized. Modifications typically explore variations in:
Chain Length and Branching: Altering the length of the acyl chain (e.g., from acetyl to hexanoyl) can modulate the hydrophobic interactions within the binding pocket. A small hydrophobic group at the N6 position has been shown to promote receptor activation. acs.org Branching the chain (e.g., using an isobutyryl group) can introduce specific steric constraints that may enhance selectivity for a particular target.
Introduction of Aromatic and Cyclic Groups: Replacing the butyryl group with cyclic (e.g., cyclopentyl) or aromatic (e.g., benzyl) moieties can introduce different types of interactions, such as π-π stacking with aromatic amino acid residues in the target protein. nih.govnih.gov Further substitution on an N6-benzyl ring, for example with halo or nitro groups, has been used to fine-tune electronic and steric properties to enhance potency. nih.gov
Functional Group Variation: Incorporating polar functional groups, such as hydroxyl or amino groups, into the N6-substituent can create opportunities for new hydrogen bonding interactions within the binding site.
These systematic modifications allow for a detailed mapping of the steric and electronic requirements of the N6-binding sub-pocket of the target protein.
| Modification Type | Example Substituent | Rationale for Modification | Potential Impact on Activity |
| Chain Length | Acetyl, Hexanoyl | Varies hydrophobicity and reach within the binding pocket. | Can increase or decrease affinity depending on pocket size. acs.org |
| Branching | Isobutyryl | Introduces steric bulk to probe pocket shape. | May improve selectivity for specific receptor subtypes. |
| Cyclic Groups | Cyclopentyl | Provides conformational rigidity and defined steric profile. nih.gov | Often increases potency at A1 adenosine receptors. nih.gov |
| Aromatic Groups | Benzyl, 3-Iodobenzyl | Enables potential π-π stacking interactions. nih.govnih.gov | Can significantly enhance potency and selectivity. nih.gov |
Exploration of the 3'-Deoxyribose Sugar Ring Modifications
Systematic studies have shown that substitution at the 3' position tends to stabilize the S-conformer. researchgate.net The absence of the 3'-hydroxyl group removes a key hydrogen bonding donor/acceptor and alters the steric and electronic environment of the sugar ring. Further exploration of the 3'-deoxyribose scaffold can involve modifications at other positions to fine-tune the conformational preferences and biological activity:
2'-Position Modifications: Introducing substituents at the 2'-position, such as fluoro or methyl groups, can heavily influence sugar pucker. researchgate.net A 2'-fluoro group, for instance, strongly favors the N conformation. Combining a 2'-modification with the existing 3'-deoxy feature could lock the sugar ring into a specific pucker, potentially increasing binding affinity and selectivity for a target that prefers that conformation. nih.gov
4'-Position Modifications: Modifications at the 4'-position, such as the introduction of a methyl group, can also impact activity, although this change is often poorly tolerated unless combined with other favorable modifications. nih.gov
5'-Position Modifications: The 5'-hydroxyl group is another key site for derivatization. Converting it into a 5'-uronamide, particularly a 5'-(N-methyluronamide), has been shown to enhance potency and selectivity for certain adenosine receptor subtypes, such as A3. nih.gov
The goal of these modifications is to design analogues with a pre-organized conformation that matches the bound state of the ligand in its target protein, thereby minimizing the entropic penalty of binding and increasing affinity. nih.gov
| Modification Position | Example Substituent | Effect on Sugar Pucker | Consequence for Biological Activity |
| 2' | -F, -OCH3 | Can strongly favor the North (N) conformation. researchgate.netresearchgate.net | May enhance affinity for targets preferring N-puckered nucleosides. |
| 3' | -H (Deoxy) | Tends to stabilize the South (S) conformation. researchgate.net | Alters binding profile compared to native adenosine. |
| 4' | -CH3 | Can be disruptive to binding unless combined with other changes. nih.gov | Often reduces potency. |
| 5' | N-Methyluronamide | Does not directly control pucker but affects interactions at the 5'-binding region. | Can significantly increase potency and selectivity for A3 receptors. nih.gov |
Adenine Heterocycle Derivatization and its Conformational Impact
Key sites for derivatization on the purine (B94841) ring include:
C2 Position: Adding substituents at the C2 position can probe a distinct region of the receptor binding site. sci-hub.box Small alkyl or alkyne groups at this position have been shown to enhance the affinity and selectivity of adenosine analogues for certain receptor subtypes. nih.gov A bulky group at the C2 position can increase binding affinity if the target protein has a corresponding pocket. acs.org
C8 Position: The C8 position is less commonly modified, but substitutions here can influence the preferred conformation around the glycosidic bond (the bond connecting the adenine base to the ribose sugar), favoring either the syn or anti orientation.
Deaza Modifications: Replacing the nitrogen atoms at the 1, 3, or 7 positions with carbon atoms creates deaza-adenosine analogues. nih.gov These modifications prevent potential hydrogen bonding at that position and can alter the electronic character of the purine ring system, which can be beneficial for improving selectivity or metabolic stability.
These modifications to the heterocycle can have a significant conformational impact, influencing not only the sugar pucker but also the rotational freedom around the N6-C6 and C4-C5 bonds, thereby affecting how the N6-butyryl substituent is presented to the target protein.
| Heterocycle Modification | Example | Rationale | Potential Effect |
| C2 Substitution | -Cl, -NH2 | Probes a specific sub-pocket of the binding site. nih.govacs.org | Can increase affinity and selectivity. |
| C8 Substitution | -Br | Influences syn/anti conformation. | Can alter receptor subtype selectivity. |
| Deaza Modification | 7-Deazaadenine | Removes a hydrogen bond donor/acceptor site. nih.gov | May improve selectivity or metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. acs.orgmdpi.com
These methods involve the following steps:
A training set of structurally related molecules with known biological activities is selected and aligned based on a common scaffold. nih.gov
For each molecule, steric and electrostatic fields (in CoMFA) or additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) are calculated at various points on a 3D grid surrounding the molecules. nih.gov
Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical model that relates the variations in these fields to the variations in biological activity. researchgate.net
The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological efficacy. researchgate.net For example, a CoMFA map might show a green-colored region near the N6-butyryl group, indicating that adding more steric bulk in that area is likely to increase activity, while a yellow-colored region would suggest that steric bulk is detrimental. acs.org These models provide predictive tools that can guide the design of novel analogues with improved potency even before they are synthesized. mdpi.com
| QSAR Method | Descriptors Used | Information Gained | Application |
| CoMFA | Steric and Electrostatic fields. acs.org | 3D contour maps showing where steric bulk and charge are favorable or unfavorable for activity. | Guiding modifications to improve potency and selectivity. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields. acs.org | A more detailed 3D map of favorable and unfavorable physicochemical properties. | Provides more nuanced guidance for lead optimization. |
| 2D-QSAR | Topological, electronic, and lipophilic descriptors (e.g., Verloop L, LogP). researchgate.net | Identifies key physicochemical properties correlated with activity. | Rapid screening and prediction for large sets of compounds. |
Ligand-Protein Docking and Molecular Dynamics Simulations of Compound-Target Interactions
To gain a deeper understanding of the interactions between this compound analogues and their biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.net
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov The process involves placing the 3D structure of the analogue into the binding site of a target protein and using a scoring function to estimate its binding affinity. Docking studies can reveal plausible binding poses and identify key interactions, such as:
Hydrogen bonds between the purine ring nitrogens or ribose hydroxyls and polar residues in the binding site.
Hydrophobic interactions between the N6-butyryl group and nonpolar residues.
π-π stacking between the adenine ring and aromatic residues like phenylalanine or tyrosine.
Molecular Dynamics (MD) Simulations build upon the static snapshot provided by docking. atlantis-press.com An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into the dynamic behavior and stability of the system. nih.gov These simulations, which can span from nanoseconds to microseconds, can:
Assess the stability of the binding pose predicted by docking. nih.gov
Identify stable hydrogen bonds and water-mediated interactions that persist throughout the simulation.
Reveal conformational changes in the protein upon ligand binding. nih.gov
Provide a more accurate estimation of binding free energy.
Together, these computational tools allow researchers to visualize and analyze the specific molecular interactions that drive the biological activity of this compound and its analogues, providing a robust, rational framework for the design of new and improved compounds. nih.gov
Emerging Research Avenues and Methodological Advancements
Development of Advanced Biophysical Techniques for Molecular Characterization
A precise understanding of the three-dimensional structure and physicochemical properties of 3'-Deoxy-N(6)-butyryladenosine is fundamental to deciphering its mechanism of action. Researchers are increasingly employing a sophisticated array of biophysical techniques to achieve this.
High-performance liquid chromatography (HPLC) is a foundational technique for the purification and quantification of nucleoside analogs. mdpi.com For enhanced resolution and sensitivity, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for identifying and quantifying modified nucleosides in complex biological samples. biorxiv.org This methodology allows for the precise determination of the compound's molecular weight and fragmentation patterns, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of compounds like this compound. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the butyryl group's attachment at the N(6) position of the adenine (B156593) ring and the absence of the hydroxyl group at the 3' position of the ribose sugar.
X-ray crystallography, while technically demanding, offers the ultimate prize: a high-resolution, three-dimensional structure of the molecule. By crystallizing the compound, potentially in complex with a biological target, researchers can visualize the precise atomic interactions that govern its biological activity. nih.gov
Table 1: Advanced Biophysical Techniques for the Characterization of Modified Nucleosides
| Technique | Application for this compound | Key Insights |
| HPLC/UHPLC-MS/MS | Purification, identification, and quantification | Molecular weight confirmation, purity assessment, detection in biological matrices. mdpi.combiorxiv.orgnih.gov |
| NMR Spectroscopy | Structural elucidation | Confirmation of chemical structure, position of butyryl group, and 3'-deoxy modification. acs.org |
| X-ray Crystallography | High-resolution 3D structure determination | Precise atomic coordinates, conformational analysis, visualization of binding interactions. nih.gov |
Identification of Novel Biological Targets and Undiscovered Mechanisms
The biological effects of this compound are predicated on its interaction with specific cellular components. Research efforts are focused on identifying these biological targets to unravel the compound's mechanism of action. Based on the activities of its parent compounds, 3'-deoxyadenosine (cordycepin) and N(6)-acylated adenosines, several potential targets and mechanisms can be postulated.
3'-Deoxyadenosine is known for its anticancer properties, which are often hampered by its rapid deamination by adenosine (B11128) deaminase (ADA). nih.gov The presence of the N(6)-butyryl group in this compound may offer a protective shield against ADA, thereby enhancing its bioavailability and prolonging its therapeutic window. This increased resistance to metabolic deactivation is a key area of investigation. nih.gov
A primary mechanism of action for 3'-deoxyadenosine is the inhibition of RNA synthesis. researchgate.net After cellular uptake and phosphorylation to its triphosphate form (3'-dATP), it can be incorporated into growing RNA chains, leading to premature chain termination due to the absence of a 3'-hydroxyl group. trilinkbiotech.com It is highly probable that this compound follows a similar pathway.
Furthermore, adenosine analogs are known to interact with a variety of enzymes, including kinases and methyltransferases. nih.govacs.org Systematic screening of this compound against panels of these enzymes could reveal novel and specific targets. For instance, N(6)-substituted adenosine analogs have been designed as potent and selective inhibitors of specific DNA adenine methyltransferases. nih.gov
Table 2: Potential Biological Targets and Mechanisms of this compound
| Potential Target/Mechanism | Rationale based on Analogous Compounds | Potential Biological Outcome |
| RNA Polymerases | Incorporation of the triphosphate form (3'-dATP analog) into RNA. trilinkbiotech.com | Inhibition of transcription, leading to anti-proliferative effects. |
| Adenosine Deaminase (ADA) | N(6)-butyryl group may hinder enzyme access. nih.gov | Increased metabolic stability and bioavailability. |
| Kinases (e.g., Adenosine Kinase) | Phosphorylation is required for activation to the triphosphate form. biorxiv.org | Modulation of cellular signaling pathways. |
| DNA/RNA Methyltransferases | Structural similarity to the cofactor S-adenosyl-l-methionine (SAM). acs.org | Epigenetic modifications, alteration of gene expression. |
| Adenosine Receptors | Adenosine analogs are known to be receptor ligands. nih.gov | Modulation of various physiological processes. |
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
To gain a comprehensive view of the cellular impact of this compound, researchers are turning to systems biology and multi-omics approaches. These strategies allow for the simultaneous analysis of thousands of molecular changes within a cell or organism upon treatment with the compound.
Transcriptomics , using techniques like RNA-sequencing, can reveal the global changes in gene expression caused by this compound. This can help to identify entire pathways that are perturbed by the compound, offering clues about its mechanism of action and potential off-target effects.
Proteomics , often employing mass spectrometry-based techniques, can identify changes in protein abundance and post-translational modifications. This can validate the findings from transcriptomics and provide further insights into the functional consequences of the compound's activity.
Metabolomics , the large-scale study of small molecules (metabolites), can map the metabolic rewiring induced by this compound. This is particularly relevant given the compound's identity as a nucleoside analog, which can directly impact nucleotide metabolism. biorxiv.org
By integrating these multi-omics datasets, researchers can construct detailed models of the compound's network of interactions within the cell. oup.comnih.gov This holistic approach is invaluable for identifying biomarkers of drug response, predicting potential toxicities, and discovering novel therapeutic applications for this compound. This integrated analysis can help to place the compound's effects within the broader context of cellular pathways, such as those involving key cancer-related genes. aacrjournals.org
Table 3: Application of Multi-Omics Approaches to the Study of this compound
| Omics Approach | Methodology | Expected Insights |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and perturbed cellular pathways. |
| Proteomics | Mass Spectrometry (e.g., TMT, LFQ) | Changes in protein expression and post-translational modifications. |
| Metabolomics | LC-MS, GC-MS, NMR | Alterations in cellular metabolism, particularly nucleotide pathways. nih.gov |
| Multi-Omics Integration | Computational and bioinformatic analyses | Construction of comprehensive interaction networks, biomarker discovery, and a holistic understanding of the compound's effects. researchgate.net |
常见问题
Basic: What are the established methods for synthesizing and purifying 3'-Deoxy-N(6)-butyryladenosine?
Methodological Answer:
Synthesis typically involves selective acylation of adenosine derivatives. For example, the N(6)-position is modified using butyryl chloride under anhydrous conditions, followed by deprotection and purification via column chromatography. Reverse-phase HPLC is recommended for final purification to achieve ≥95% purity (as seen in similar adenosine analogs like puromycin derivatives) . Solid-phase oligonucleotide synthesis (SPOS) techniques, which incorporate phosphoramidite chemistry, may also be adapted for nucleotide backbone modifications .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and stability, especially under varying pH and temperature conditions .
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, particularly the butyryl group at N(6) and the 3'-deoxy modification .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C17H20N5O4, MW 358.37) and detects degradation products .
Advanced: How can researchers investigate the antiviral mechanism of this compound?
Methodological Answer:
- Viral Polymerase Inhibition Assays: Test competitive inhibition of viral RNA/DNA polymerases using radiolabeled nucleotide analogs.
- Site-Directed Mutagenesis: Modify key residues in viral enzymes (e.g., conserved ATP-binding pockets) to study binding affinity changes, as demonstrated in adenosine receptor studies .
- Cellular Uptake Studies: Use fluorescently labeled analogs with confocal microscopy to track intracellular localization and metabolism .
Advanced: How should contradictions in tumor study data (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Dose-Response Reproducibility: Validate results across multiple cell lines (e.g., HeLa, MCF-7) and primary cultures to account for genetic heterogeneity.
- Metabolic Stability Testing: Assess compound degradation in culture media via LC-MS to distinguish intrinsic efficacy from artifacts .
- Statistical Rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to evaluate significance, ensuring power analysis aligns with sample sizes .
Advanced: What experimental models are suitable for studying cardioprotective effects of adenosine analogs like this compound?
Methodological Answer:
- Langendorff Perfused Heart Model: Measure ischemia/reperfusion injury parameters (e.g., infarct size, lactate dehydrogenase release) in rodent hearts, as validated for related L-adenosine analogs .
- Adenosine Receptor Knockout Models: Use CRISPR-Cas9-modified cells or transgenic mice to dissect receptor-specific pathways (A1, A3) .
- Mitochondrial Respiration Assays: Employ Seahorse XF analyzers to quantify ATP synthesis and oxygen consumption rates under stress conditions .
Advanced: How do structural modifications (e.g., butyryl vs. benzoyl groups) influence bioactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with varying acyl chain lengths (acetyl, propionyl, butyryl) and test antiviral or antitumor efficacy .
- Molecular Docking Simulations: Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., viral polymerases, adenosine receptors) .
- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes, revealing how lipophilicity impacts affinity .
Advanced: What strategies mitigate off-target effects in in vivo studies of this compound?
Methodological Answer:
- Pharmacokinetic Optimization: Adjust dosing schedules based on half-life data from plasma stability assays .
- Tissue-Specific Delivery: Use nanoparticle encapsulation or prodrug approaches to enhance selectivity for tumor or infected tissues .
- Transcriptomic Profiling: RNA-seq or single-cell sequencing identifies unintended gene expression changes in treated vs. control models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
